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molecular formula C16H15N3O2 B8294812 2-(1H-indazol-5-yloxy)-N,N-dimethylbenzamide

2-(1H-indazol-5-yloxy)-N,N-dimethylbenzamide

Cat. No. B8294812
M. Wt: 281.31 g/mol
InChI Key: OZOIPCALWRAIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

The 2-(1H-indazol-5-yloxy)benzoic acid (80.8 mg, 0.318 mmol) synthesized in Example 479 and dimethylamine hydrochloride (33.7 mg, 0.413 mmol) were dissolved in N,N-dimethylformamide (2 ml), and 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide monohydrochloride (72.5 mg, 0.380 mmol), hydroxybenzotriazole (47.1 mg, 0.349 mmol) and triethylamine (0.13 ml, 0.954 mmol) were added thereto at room temperature and then stirred for 2.5 hours. After the reaction, a saturated aqueous sodium hydrogencarbonate solution was added thereto, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated to obtain 2-(1H-indazol-5-yloxy)-N,N-dimethylbenzamide (51 mg, 57%).
Quantity
80.8 mg
Type
reactant
Reaction Step One
Quantity
33.7 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
72.5 mg
Type
reactant
Reaction Step Two
Quantity
47.1 mg
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=3[C:13](O)=[O:14])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.Cl.[CH3:21][NH:22][CH3:23].Cl.C(N=C=NCCCN(C)C)C.OC1C2N=NNC=2C=CC=1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C)C=O>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=3[C:13]([N:22]([CH3:23])[CH3:21])=[O:14])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
80.8 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)OC1=C(C(=O)O)C=CC=C1
Name
Quantity
33.7 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
72.5 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
47.1 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature and then stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1=C(C(=O)N(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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